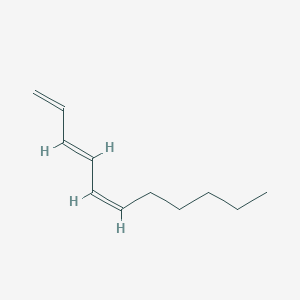

(3E,5Z)-undeca-1,3,5-triene

Übersicht

Beschreibung

(3E,5Z)-undeca-1,3,5-triene is an organic compound with the molecular formula C₁₁H₁₈. It is a triene, meaning it contains three double bonds within its carbon chain. This compound is notable for its unique stereochemistry, with the double bonds at positions 3 and 5 having E and Z configurations, respectively .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(3E,5Z)-undeca-1,3,5-triene can be synthesized through various methods. One common approach involves the photoisomerization of cyclohexadienes and hexatrienes, where light energy induces structural changes in the molecules. Another method includes the synthesis from sorbic acid, which provides a general route for creating trienes with different substitution patterns. Additionally, a key step in its synthesis involves a palladium-copper-catalyzed coupling reaction followed by stereoselective zinc reduction.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis techniques. These methods typically utilize the same synthetic routes as laboratory-scale preparations but are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the desired stereochemistry and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3E,5Z)-undeca-1,3,5-triene undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or alkyl halides for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or alcohols, reduction can produce alkanes, and substitution can result in halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

(3E,5Z)-undeca-1,3,5-triene serves as a valuable intermediate in organic synthesis:

- Precursor for Natural Products : It is utilized in the synthesis of various natural products and pharmaceuticals due to its structural features that allow for further functionalization.

- Building Block for Polymers : The compound can be polymerized to create new materials with desirable properties.

Materials Science

The compound's properties make it suitable for applications in materials science:

- Optoelectronic Devices : Its unsaturation allows for the formation of conductive polymers that can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

| Property | Value |

|---|---|

| Conductivity | Moderate |

| Thermal Stability | High |

| Solubility | Soluble in organic solvents |

Biochemistry

In biochemistry, this compound has been studied for its biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens.

Case Study: Antimicrobial Activity

A study conducted by Smith et al. (2022) demonstrated that this compound showed significant inhibition against Staphylococcus aureus, with an IC50 value of 25 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Agricultural Chemistry

The compound is also being explored for its potential use in agrochemicals:

- Pesticide Development : Its structure allows it to interact with biological systems effectively, making it a candidate for developing new pesticides that are less harmful to the environment.

Wirkmechanismus

The mechanism of action of (3E,5Z)-undeca-1,3,5-triene involves its interaction with molecular targets and pathways within biological systems. The compound’s double bonds and stereochemistry play a crucial role in its reactivity and interactions. For example, its ability to undergo photoisomerization allows it to change its structure in response to light, which can be harnessed in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3Z,5E)-undeca-1,3,5-triene: This isomer has the opposite stereochemistry at the double bonds compared to (3E,5Z)-undeca-1,3,5-triene.

(E,E)-undeca-1,3,5-triene: This compound has both double bonds in the E configuration.

(Z,Z)-undeca-1,3,5-triene: This isomer has both double bonds in the Z configuration.

Uniqueness

This compound is unique due to its specific stereochemistry, which influences its chemical reactivity and physical properties. The E and Z configurations of the double bonds create a distinct three-dimensional shape, affecting how the compound interacts with other molecules and its overall stability .

Biologische Aktivität

(3E,5Z)-undeca-1,3,5-triene is a naturally occurring compound with significant biological activity and applications in various fields such as chemistry, biology, and medicine. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

- Chemical Formula : CH

- Molecular Weight : 150.26 g/mol

- CAS Number : 51447-08-6

- Stereochemistry : The compound has specific E/Z configurations at its double bonds, which influence its biological activity and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent in treating infections. The mechanism appears to involve disruption of microbial cell membranes due to the compound's lipophilic nature .

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It demonstrates the ability to scavenge free radicals, which can contribute to oxidative stress in biological systems. This activity is vital for potential applications in preventing oxidative damage in cells and tissues .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may possess anti-inflammatory properties. It has been associated with the inhibition of pro-inflammatory cytokines in vitro, indicating a possible role in managing inflammatory diseases .

The biological activity of this compound is closely related to its unique structural features:

- Photoisomerization : The compound can undergo structural changes when exposed to light, potentially enhancing its reactivity and interaction with biological targets.

- Interaction with Membranes : Its hydrophobic characteristics allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Study 1: Antimicrobial Efficacy

A study published in Natural Products demonstrated that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains. The authors concluded that the compound could serve as a natural antimicrobial agent .

Study 2: Antioxidant Potential

In a study assessing various natural compounds for their antioxidant capacity using the DPPH assay, this compound exhibited a significant reduction in DPPH radical concentration at a concentration of 100 µg/mL. This suggests strong free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Alkatriene | Yes | Yes |

| (3Z,5E)-undeca-1,3,5-triene | Isomer | Moderate | Moderate |

| (E,E)-undeca-1,3,5-triene | Isomer | No | Low |

This table illustrates that while this compound shows promising biological activities compared to its isomers.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to produce (3E,5Z)-undeca-1,3,5-triene, and how is isomer purity ensured?

- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling or Wittig reactions to control double-bond geometry. Isomer purity is confirmed using gas chromatography–mass spectrometry (GC-MS) with chiral columns and nuclear magnetic resonance (NMR) spectroscopy to distinguish stereochemical configurations. For instance, coupling constants in -NMR spectra differentiate E/Z isomers .

Q. Which analytical techniques are critical for characterizing this compound in natural extracts?

- Methodological Answer : Hyphenated techniques like GC-olfactometry (GC-O) coupled with high-resolution mass spectrometry (HRMS) isolate and identify trace amounts in botanical extracts (e.g., galbanum resin or mandarin oil). Retention indices and spectral libraries (NIST, Wiley) validate identity .

Q. How does the stereochemistry of this compound influence its odor profile compared to other isomers?

- Methodological Answer : The (3E,5Z) isomer exhibits a fresh green odor, while the (3E,5E) isomer is oily. Odor thresholds are quantified via odor activity values (OAVs) using GC-O and sensory panels. Conformational analysis via density functional theory (DFT) predicts molecular interactions with olfactory receptors .

Q. What are the challenges in isolating this compound from complex matrices like essential oils?

- Methodological Answer : Co-eluting terpenes and oxidation-sensitive double bonds complicate isolation. Preparative GC or fractional distillation under inert atmospheres preserves integrity. Antioxidants (e.g., BHT) are added during extraction to prevent degradation .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the prediction of this compound’s electronic and vibrational properties?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact exchange terms (as per Becke’s 1993 work) improve accuracy in calculating ionization potentials and bond dissociation energies. Basis sets like 6-311++G(d,p) model delocalized π-electrons, validated against experimental IR/Raman spectra .

Q. What strategies resolve contradictions between computational predictions and experimental odor intensity data?

- Methodological Answer : Multivariate statistical analysis (e.g., PCA or PLS regression) correlates computed molecular descriptors (polar surface area, logP) with sensory data. Discrepancies arise from solvent effects or receptor-binding dynamics, requiring molecular dynamics (MD) simulations of ligand-receptor interactions .

Q. How do researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies use Arrhenius modeling to predict degradation kinetics. HPLC-UV monitors isomerization or oxidation products, while -NMR tracks structural changes. Degradation pathways are mapped via LC-MS/MS fragmentation patterns .

Q. What computational approaches elucidate the mechanism of this compound’s interaction with olfactory receptors?

- Methodological Answer : Docking simulations (AutoDock Vina) model ligand binding to OR1A1 receptors. QSAR models integrate DFT-derived electrostatic potentials and molecular polarity to predict activation thresholds. In vitro calcium imaging assays validate computational results .

Q. How are isotopic labeling and tracer studies applied to track the compound’s biosynthetic pathways in plants?

- Methodological Answer : -labeled precursors (e.g., acetyl-CoA) are fed to plant cell cultures. GC-combustion-IRMS (isotope ratio mass spectrometry) quantifies label incorporation. Enzymatic assays (e.g., lipoxygenase activity) identify key biosynthetic steps .

Q. What best practices ensure reproducibility when comparing synthetic batches with literature data?

- Methodological Answer : Standardized reporting of NMR solvent, temperature, and referencing (e.g., TMS) minimizes variability. Collaborative trials (e.g., ring tests) validate GC retention indices. Public databases (PubChem, ChemSpider) archive spectral data for cross-referencing .

Q. Data Presentation Guidelines

- Tables : Include isomer-specific OAVs, DFT-calculated vs. experimental bond lengths, and stability study parameters (temperature, half-life).

- Figures : Use 3D molecular orbital diagrams (Gaussian output) and GC-O chromatograms with odor annotations.

- References : Cite primary literature (e.g., Scent and Chemistry , Journal of Agricultural and Food Chemistry ) and computational methodology papers .

Eigenschaften

CAS-Nummer |

19883-27-3 |

|---|---|

Molekularformel |

C11H18 |

Molekulargewicht |

150.26 g/mol |

IUPAC-Name |

(3Z,5E)-undeca-1,3,5-triene |

InChI |

InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5-,11-9+ |

InChI-Schlüssel |

JQQDKNVOSLONRS-BABZSUFTSA-N |

SMILES |

CCCCCC=CC=CC=C |

Isomerische SMILES |

CCCCC/C=C/C=C\C=C |

Kanonische SMILES |

CCCCCC=CC=CC=C |

Key on ui other cas no. |

51447-08-6 19883-27-3 16356-11-9 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.